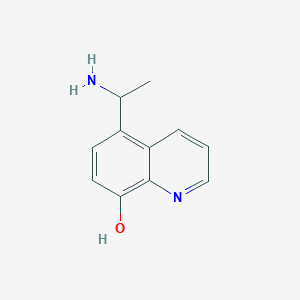![molecular formula C11H12O4 B15277007 (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its rigid bicyclic framework, which imparts significant steric hindrance and influences its reactivity and interaction with other molecules. The presence of two carboxylic acid groups further adds to its chemical versatility, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a cyclopentadiene derivative reacts with a suitable dienophile to form the bicyclic core. Subsequent functionalization steps introduce the spirocyclic and carboxylic acid groups.
Reaction Conditions:
Temperature: Typically conducted at elevated temperatures (80-120°C) to facilitate the Diels-Alder reaction.
Solvent: Non-polar solvents like toluene or dichloromethane are often used.
Catalysts: Lewis acids such as aluminum chloride can be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be utilized to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Anhydrides, esters.
Reduction: Alcohols, aldehydes.
Substitution: Substituted spirocyclic derivatives.
科学研究应用
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
作用机制
The mechanism of action of (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid: Lacks the stereochemistry specified in (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid.
Bicyclo[2.2.1]heptane derivatives: Similar bicyclic core but without the spirocyclic structure.
Uniqueness
The unique stereochemistry of (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid imparts specific spatial orientation, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and highlights its potential for specialized applications.
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
(1S,2R,3R,4R)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-9(13)7-5-1-2-6(8(7)10(14)15)11(5)3-4-11/h1-2,5-8H,3-4H2,(H,12,13)(H,14,15)/t5-,6+,7-,8-/m1/s1 |
InChI 键 |
LWSWVNJMECIFIF-ULAWRXDQSA-N |
手性 SMILES |
C1CC12[C@@H]3C=C[C@H]2[C@H]([C@@H]3C(=O)O)C(=O)O |
规范 SMILES |
C1CC12C3C=CC2C(C3C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)

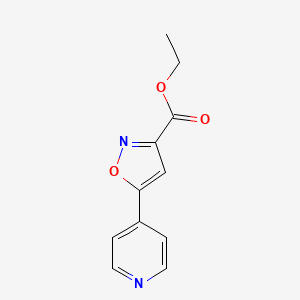
![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
carbonyl]carbamate](/img/structure/B15276941.png)
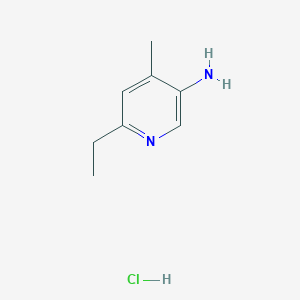
![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)
![(S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)
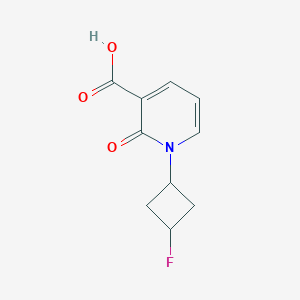
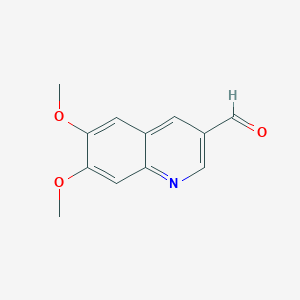

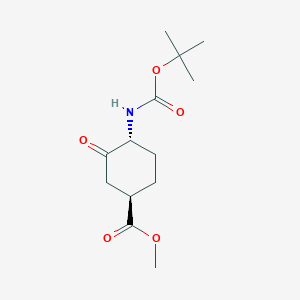
![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
